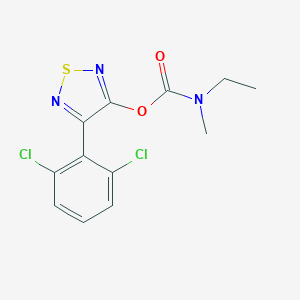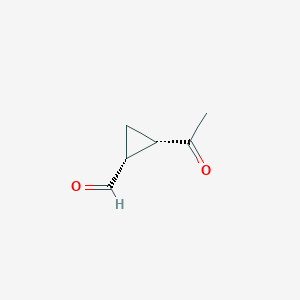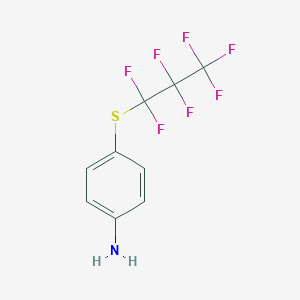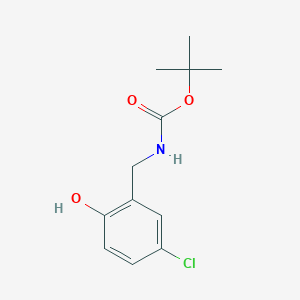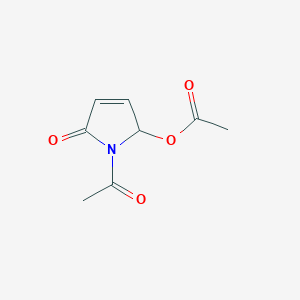
Acetic acid 1-acetyl-5-oxo-3-pyrroline-2-yl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid 1-acetyl-5-oxo-3-pyrroline-2-yl ester, commonly known as AOPP, is a small molecule that has gained significant attention in scientific research due to its potent antioxidant properties. AOPP is synthesized from the reaction of acetic anhydride and 2-acetylpyrrole in the presence of a catalyst. In
Wirkmechanismus
AOPP exerts its antioxidant effects through a variety of mechanisms. It can directly scavenge free radicals, such as superoxide anions and hydroxyl radicals, by donating an electron to stabilize the radical. Additionally, AOPP can upregulate the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which further enhances its antioxidant activity.
Biochemische Und Physiologische Effekte
AOPP has been shown to have a wide range of biochemical and physiological effects. It can protect against oxidative stress-induced damage to DNA, proteins, and lipids. Additionally, AOPP has been shown to improve mitochondrial function, reduce inflammation, and enhance cell survival. AOPP has also been shown to have neuroprotective effects and may have potential as a therapeutic agent for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using AOPP in lab experiments is its potent antioxidant activity. It can be used to protect cells and tissues against oxidative stress-induced damage, making it a valuable tool for studying the effects of oxidative stress on cellular processes. Additionally, AOPP is relatively easy to synthesize, making it readily available for research purposes.
One limitation of using AOPP in lab experiments is that it may not accurately reflect the natural antioxidant defense mechanisms in cells and tissues. Additionally, AOPP may have different effects depending on the cell type and experimental conditions, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on AOPP. One area of interest is in developing AOPP-based therapies for diseases associated with oxidative stress, such as cancer, cardiovascular diseases, and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of AOPP and its effects on different cell types and tissues. Finally, research is needed to develop more efficient synthesis methods for AOPP and to explore its potential as a biomarker for oxidative stress.
Synthesemethoden
AOPP is synthesized through the reaction of acetic anhydride and 2-acetylpyrrole in the presence of a catalyst. The reaction takes place under reflux conditions, and the product is purified through recrystallization. The yield of AOPP is typically around 60-70%, making it a relatively efficient synthesis method.
Wissenschaftliche Forschungsanwendungen
AOPP has been extensively studied for its potent antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress, which is implicated in a wide range of diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Additionally, AOPP has been shown to have anti-inflammatory and anti-apoptotic effects, making it a promising therapeutic agent.
Eigenschaften
CAS-Nummer |
175796-29-9 |
|---|---|
Produktname |
Acetic acid 1-acetyl-5-oxo-3-pyrroline-2-yl ester |
Molekularformel |
C8H9NO4 |
Molekulargewicht |
183.16 g/mol |
IUPAC-Name |
(1-acetyl-5-oxo-2H-pyrrol-2-yl) acetate |
InChI |
InChI=1S/C8H9NO4/c1-5(10)9-7(12)3-4-8(9)13-6(2)11/h3-4,8H,1-2H3 |
InChI-Schlüssel |
IOYQGMFWPBBRBZ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C=CC1=O)OC(=O)C |
Kanonische SMILES |
CC(=O)N1C(C=CC1=O)OC(=O)C |
Synonyme |
2H-Pyrrol-2-one, 1-acetyl-5-(acetyloxy)-1,5-dihydro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



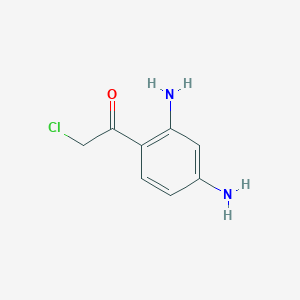

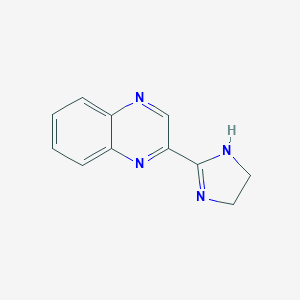

![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)
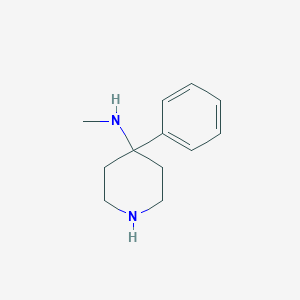



![(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B67572.png)
